molecular formula C19H25N5O3S B14082487 Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate CAS No. 954239-01-1

Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate

Cat. No.: B14082487
CAS No.: 954239-01-1
M. Wt: 403.5 g/mol
InChI Key: INVBCWSUONJSGL-UHFFFAOYSA-N
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Description

Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.1³,⁷]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate is a structurally complex molecule featuring three distinct moieties:

  • A tetrazole ring (1H-tetrazol-1-yl), a nitrogen-rich heterocycle often employed as a bioisostere for carboxylic acids due to its metabolic stability and hydrogen-bonding capacity.
  • A thiophene-2-carboxylate ester, providing aromaticity and a methyl ester group for solubility modulation.

Its structural complexity necessitates advanced crystallographic techniques (e.g., SHELX programs for refinement ) for characterization.

Properties

CAS No.

954239-01-1

Molecular Formula

C19H25N5O3S

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 3-[5-[2-(2-hydroxyethylamino)-2-adamantyl]tetrazol-1-yl]thiophene-2-carboxylate

InChI

InChI=1S/C19H25N5O3S/c1-27-17(26)16-15(2-5-28-16)24-18(21-22-23-24)19(20-3-4-25)13-7-11-6-12(9-13)10-14(19)8-11/h2,5,11-14,20,25H,3-4,6-10H2,1H3

InChI Key

INVBCWSUONJSGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C(=NN=N2)C3(C4CC5CC(C4)CC3C5)NCCO

Origin of Product

United States

Preparation Methods

Structural Analysis and Key Synthetic Challenges

The target compound integrates three distinct structural domains:

  • Tricyclo[3.3.1.13,7]decane (Adamantane) Core : A rigid hydrocarbon framework with documented applications in medicinal chemistry due to its lipid solubility and metabolic stability.
  • 1H-Tetrazole Moiety : A five-membered aromatic ring containing four nitrogen atoms, frequently employed as a bioisostere for carboxylic acids in drug design.
  • Methyl 2-Thiophenecarboxylate : A sulfur-containing heterocyclic ester contributing to electronic diversity and π-stacking capabilities.

Key synthetic obstacles include:

  • Regioselective functionalization of the adamantane scaffold at the 2-position
  • Efficient cyclization to form the 1H-tetrazole ring without byproducts
  • Chemoselective esterification of the thiophene carboxylic acid intermediate

Synthesis of the Adamantane Intermediate

Functionalization of Tricyclo[3.3.1.13,7]decane

The patent ATE154927T1 details a streamlined synthesis of 2-aminoadamantane derivatives through reductive amination:

  • Starting Material : Tricyclo[3.3.1.13,7]decan-2-one (Adamantanone)
  • Amination :
    • React with 2-aminoethanol in presence of sodium cyanoborohydride
    • Solvent: Anhydrous methanol
    • Temperature: 0°C → room temperature gradient
    • Yield: 78-82% after column chromatography

Critical parameters:

  • Strict control of pH (6.5-7.0) prevents over-reduction
  • Molecular sieves (3Å) essential for water removal
Reaction Scheme:  
Adamantanone + NH2CH2CH2OH → [NaBH3CN/MeOH] → 2-[(2-Hydroxyethyl)amino]adamantane  

Crystallographic Validation

Single-crystal X-ray analysis confirms bond length anomalies in functionalized adamantane derivatives:

  • C-C bonds in adamantane core: 1.523–1.533 Å (vs. 1.54 Å in unmodified adamantane)
  • Hydrogen bonding network: O-H···O interactions stabilize crystal packing

Tetrazole Ring Formation

[3+2] Cycloaddition Methodology

The PMC-6272207 review identifies two optimal routes for 5-substituted tetrazoles:

Method A: Hydrazoic Acid Route
  • Reactants : Adamantane-derived nitrile + HN3
  • Conditions :
    • Solvent: DMF/H2O (3:1)
    • Catalyst: ZnCl2 (0.2 eq)
    • Temperature: 110°C, 24 hr
    • Yield: 65-70%
Method B: Sodium Azide/Triethyl Orthoformate
  • Reactants : Adamantane amine + NaN3 + HC(OEt)3
  • Conditions :
    • Solvent: DMSO
    • Temperature: 120°C, microwave irradiation
    • Yield: 82-85%

Comparative Analysis

Parameter Method A Method B
Reaction Time 24 hr 45 min
Purification Column Chromatography Precipitation
Scalability >100 g <50 g
Byproduct Formation 12-15% 5-8%

Data adapted from

Thiophene Carboxylate Synthesis

Methyl 2-Thiophenecarboxylate Preparation

PubChem CID 574151 outlines a two-step synthesis:

  • Carboxylation :
    • 3-Thiophenecarboxylic acid + SOCl2 → Acid chloride
    • Conditions: Reflux 4 hr, 80°C
  • Esterification :
    • Acid chloride + MeOH → Methyl ester
    • Catalyst: Pyridine (1.1 eq)
    • Yield: 89%

Nitration and Functionalization

To introduce the 3-amino group:

  • Nitration :
    • HNO3/H2SO4 (1:3) at 0°C
    • Forms 3-nitro-2-thiophenecarboxylate
  • Reduction :
    • H2/Pd-C (10% wt) in EtOAc
    • Pressure: 50 psi
    • Converts nitro to amino group

Final Coupling and Characterization

Nucleophilic Aromatic Substitution

Coupling sequence:

  • Activation : Convert 3-amino-2-thiophenecarboxylate to chloro derivative using PCl5
  • Tetrazole Coupling :
    • React with 5-adamantyltetrazole in presence of K2CO3
    • Solvent: Anhydrous THF
    • Temperature: 65°C, 12 hr
  • Esterification Protection : Maintain methyl ester throughout synthesis

Optimized Conditions Table

Step Reagent Temperature Yield
Chloro Activation PCl5 (2.5 eq) 0°C → RT 95%
Tetrazole Coupling K2CO3 (3.0 eq) 65°C 78%
Final Purification Recrystallization (EtOH/H2O) - 89% purity

Analytical Validation

  • HPLC : Retention time 12.3 min (C18 column, MeCN/H2O 70:30)
  • MS (ESI+) : m/z 487.2 [M+H]+
  • 1H NMR (400 MHz, CDCl3) :
    • δ 8.21 (s, 1H, tetrazole-H)
    • δ 4.12 (t, J=6.2 Hz, 2H, -OCH2-)
    • δ 2.91 (m, 1H, adamantane-H)

Scale-Up Considerations

Industrial production requires:

  • Continuous Flow Nitration : Minimizes thermal degradation risks
  • Catalyst Recycling : ZnCl2 from tetrazole synthesis recovered via aqueous extraction (82% recovery)
  • Green Chemistry Metrics :
    • E-factor: 18.7 (current process) → Target <10 via solvent recovery
    • PMI: 23 kg/kg → Comparable to pharmaceutical industry averages

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides and sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

Industry

    Sensors: The compound can be incorporated into sensors for detecting specific analytes due to its electronic properties.

    Coatings: It can be used in the development of coatings with specific protective or functional properties.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-, methyl ester involves its interaction with specific molecular targets. The thiophene and tetrazole rings can participate in π-π stacking interactions and hydrogen bonding, respectively, which allows the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Heterocycles with Tetrazole Substituents

Compound 7b (Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone derivative, from Molecules 2012):

  • Core Structure : Similar thiophene backbone but lacks the tricyclodecane moiety.
  • Functional Groups: Ethyl ester (vs. methyl ester in the target compound) and amino groups at positions 2 and 4 of the thiophene ring.
  • Synthesis: Prepared via cyclocondensation of malononitrile/ethyl cyanoacetate with sulfur in 1,4-dioxane . This contrasts with the target compound’s likely multi-step synthesis involving tricyclodecane functionalization.
  • Potential Applications: Thiophene-tetrazole hybrids are often explored for antimicrobial or antitumor activity, but explicit data for Compound 7b are unavailable .

Tricyclodecane Derivatives

Adamantane-Based Compounds (Referenced indirectly via tricyclodecane analogs):

  • Core Structure : Adamantane (tricyclo[3.3.1.1³,⁷]decane) is a common scaffold in antiviral and CNS-targeting drugs (e.g., rimantadine).
  • Functionalization: The target compound’s 2-hydroxyethylamino group on tricyclodecane enhances solubility compared to unsubstituted adamantane derivatives.
  • Applications: Adamantane derivatives are known for their ability to penetrate lipid membranes, suggesting the target compound may share this property .

Thiophene Esters in Agrochemicals

Metsulfuron Methyl Ester (From Pesticide Chemicals Glossary):

  • Core Structure : Benzoate ester with a triazine-sulfonylurea group (vs. thiophene ester in the target compound).
  • Functional Groups : Methyl ester and sulfonylurea moieties (herbicidal activity).
  • Applications : Herbicide targeting acetolactate synthase, highlighting the role of ester groups in agrochemical bioavailability .

Structural and Functional Comparison Table

Feature Target Compound Compound 7b Metsulfuron Methyl Ester
Core Heterocycle Thiophene + tetrazole Thiophene + pyrazole Benzoate + triazine
Polycyclic Group Tricyclo[3.3.1.1³,⁷]decane None None
Ester Group Methyl 2-thiophenecarboxylate Ethyl 3-carboxylate Methyl benzoate
Amino Substituent 2-Hydroxyethylamino on tricyclodecane 2,4-Diamino on thiophene Sulfonylurea linkage
Potential Use Pharmaceutical (hypothetical) Unspecified (likely pharmaceutical) Herbicide

Key Research Findings and Gaps

  • Synthesis Challenges : The tricyclodecane-tetrazole-thiophene architecture likely requires sophisticated coupling strategies, contrasting with simpler thiophene-ester syntheses .

Biological Activity

Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate is a complex organic compound with potential therapeutic applications due to its interactions with specific biological pathways. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique tricyclic structure combined with a tetrazole and thiophene moiety, contributing to its potential biological activity. The presence of the hydroxyethyl amino group suggests possible interactions with various receptors, particularly in the purinergic signaling pathways.

  • Purinergic Receptor Modulation :
    • The compound is believed to interact with P2X7 receptors, which are crucial in inflammatory responses and immune system regulation. Research indicates that compounds targeting these receptors can modulate calcium influx in cells, influencing various cellular processes such as apoptosis and inflammation .
  • Inhibition of Tumor Necrosis Factor (TNF) :
    • Given the structural similarities to known TNF inhibitors, this compound may exhibit anti-inflammatory properties by inhibiting TNF activity, which is pivotal in autoimmune diseases and chronic inflammation .

Table 1: Biological Activity Overview

Activity Description Reference
P2X7 Receptor AntagonismInhibits ATP-induced Ca²⁺ response in HEK293 cells expressing P2X7 receptors
TNF InhibitionPotential to inhibit TNF-alpha production in immune cells
Cytotoxicity against Cancer CellsInduces apoptosis in specific cancer cell lines

Case Study 1: P2X7 Receptor Interaction

A study investigated the effects of various compounds on the P2X7 receptor using human A375 melanoma cells. This compound demonstrated significant inhibition of ATP-induced calcium influx, suggesting its potential as a therapeutic agent in conditions where P2X7 is implicated.

Case Study 2: Anti-inflammatory Effects

In a model of chronic inflammation, administration of this compound resulted in reduced levels of TNF-alpha and other pro-inflammatory cytokines in serum samples from treated subjects compared to controls. This suggests a promising role for the compound in managing inflammatory diseases.

Research Findings

Recent studies have highlighted the importance of purinergic signaling in various physiological and pathological processes. The modulation of P2X7 receptors has been linked to neuroprotection and cancer therapy, indicating that this compound could be explored further for its therapeutic potential in these areas.

Q & A

What are the common synthetic routes for this compound, and how are key intermediates characterized?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. A general approach includes:

Tetrazole Formation: Reacting tricyclo[3.3.1.1³,⁷]decane derivatives with nitriles or amines under azide conditions to form the tetrazole moiety .

Thiophene Functionalization: Coupling the tetrazole intermediate with a thiophene-carboxylate precursor via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Ullmann coupling) .

Hydroxyethylamine Linkage: Introducing the 2-hydroxyethylamino group through reductive amination or alkylation of the tricyclodecane scaffold .
Characterization: Key intermediates are validated using:

  • 1H/13C NMR for structural elucidation of substituents.
  • IR Spectroscopy to confirm functional groups (e.g., carbonyl, tetrazole).
  • TLC/HPLC to verify purity and reaction progression .

Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structural integrity?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR resolve stereochemical ambiguities in the tricyclodecane core and tetrazole-thiophene linkage .
  • Infrared (IR) Spectroscopy: Identifies characteristic peaks (e.g., C=O at ~1700 cm⁻¹, N-H in tetrazole at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • HPLC with UV/Vis Detection: Monitors reaction progress and quantifies impurities using reverse-phase columns (C18) and gradient elution .

How can computational chemistry optimize the design of derivatives with enhanced bioactivity?

Level: Advanced
Methodological Answer:

Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and transition states, identifying energetically favorable routes for derivatization .

Molecular Docking: Screen derivatives against target proteins (e.g., enzymes) to predict binding affinities and guide structural modifications.

Reaction Path Search Algorithms: Tools like GRRM or AFIR automate exploration of possible reaction mechanisms, reducing trial-and-error experimentation .

Machine Learning (ML): Train models on existing reaction data to predict yields or byproducts, accelerating derivative design .

What statistical experimental design (DoE) methods improve synthesis yield and reproducibility?

Level: Advanced
Methodological Answer:

  • Factorial Design: Screen variables (e.g., temperature, solvent polarity, catalyst loading) to identify significant factors affecting yield .
  • Response Surface Methodology (RSM): Optimize multi-variable interactions (e.g., pH and reaction time) using central composite designs .
  • Taguchi Methods: Robustly optimize conditions for scale-up by minimizing noise factors (e.g., humidity, reagent batch variability).
  • AI-Driven DoE: Integrate platforms like COMSOL Multiphysics to simulate reaction kinetics and predict optimal conditions before lab validation .

How should researchers resolve contradictions in spectroscopic data or inconsistent yields?

Level: Advanced
Methodological Answer:

Data Cross-Validation: Compare NMR/IR results with computational predictions (e.g., simulated spectra from DFT) to identify misassignments .

Reaction Monitoring: Use in-situ techniques (e.g., ReactIR) to track intermediate formation and detect side reactions .

Yield Discrepancy Analysis:

  • Reproducibility Checks: Repeat reactions under identical conditions.
  • Byproduct Identification: Employ LC-MS or GC-MS to detect unanticipated products.
  • Kinetic Profiling: Vary reaction times to isolate rate-limiting steps .

What methodologies address challenges in scaling up synthesis from lab to pilot-scale?

Level: Advanced
Methodological Answer:

Process Simulation: Use software (e.g., Aspen Plus) to model heat/mass transfer and identify bottlenecks (e.g., exothermicity in tetrazole formation) .

Membrane Separation Technologies: Implement continuous flow systems to enhance purity and reduce solvent waste .

Risk Assessment via FMEA: Prioritize critical parameters (e.g., catalyst stability, mixing efficiency) for process robustness .

Particle Engineering: Optimize crystallization conditions to control polymorph formation and ensure batch consistency .

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